![molecular formula C22H25N5O5S B2411839 ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 953956-16-6](/img/structure/B2411839.png)
ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound exhibits promising anticancer potential due to its unique chemical structure. Researchers are investigating its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are needed to elucidate its precise mechanisms and optimize its therapeutic efficacy .
Antimicrobial Activity
The thiazolo-pyridazinone scaffold in this compound contributes to its antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Researchers are exploring its potential as a novel antibiotic or antifungal agent .
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound is being studied for its neuroprotective properties. Animal models have shown that it attenuates oxidative stress, reduces neuroinflammation, and enhances neuronal survival. Researchers are investigating its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
The acetyl-piperazine moiety contributes to anti-inflammatory effects. This compound inhibits pro-inflammatory cytokines and modulates immune responses. It may find applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Organic Light Emitting Diodes (OLEDs)
Interestingly, derivatives of this compound have been explored for their OLED properties. By modifying the substituents, researchers aim to enhance luminescence efficiency and color purity. These materials could be used in next-generation displays and lighting technologies .
Photovoltaic Applications
The electron-rich thiazolo-pyridazinone core makes this compound a potential candidate for organic solar cells (OSCs). Researchers are investigating its charge transport properties and stability. If successful, it could contribute to efficient and cost-effective solar energy conversion .
Electrochromic Devices
The compound’s redox-active nature suggests applications in electrochromic devices (ECDs). ECDs change color in response to an applied voltage, making them useful in smart windows, displays, and privacy glass. Researchers are optimizing its electrochromic performance .
Drug Delivery Systems
Due to its stable structure and solubility, this compound may serve as a drug carrier. Researchers are exploring its potential in targeted drug delivery systems, aiming to improve bioavailability and reduce side effects .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S/c1-4-32-22(30)26-11-9-25(10-12-26)17(28)13-27-21(29)19-20(33-14(2)23-19)18(24-27)15-5-7-16(31-3)8-6-15/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYLNUYULOREKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)
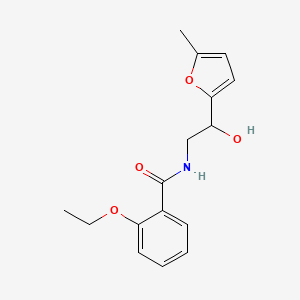


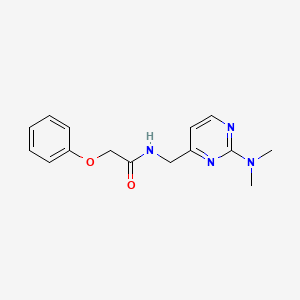


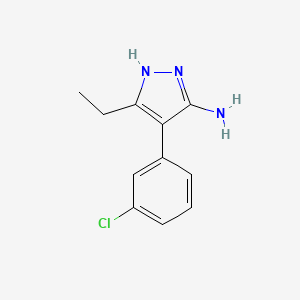
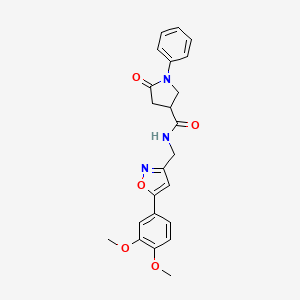
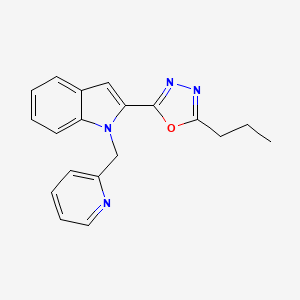
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)